Product packaging for 2-[4-(Piperazin-1-yl)phenyl]acetamide(Cat. No.:)

2-[4-(Piperazin-1-yl)phenyl]acetamide

Cat. No.: B15046275
M. Wt: 219.28 g/mol
InChI Key: ZHRZFUYWXPTIET-UHFFFAOYSA-N
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Description

Overview of Phenethylamine (B48288) and Piperazine (B1678402) Scaffolds in Chemical Biology

The 2-phenethylamine framework is a cornerstone in medicinal chemistry, widely observed in nature and forming the backbone of numerous bioactive compounds. nih.govresearchgate.net Its most notable natural derivatives are the endogenous catecholamines—dopamine (B1211576), norepinephrine, and epinephrine—which are fundamental to neuronal signaling and play critical roles in mood, stress, and voluntary movement. nih.gov The structural simplicity and versatility of the phenethylamine motif have allowed it to be incorporated into a vast array of therapeutic agents targeting various receptors, including adrenoceptors and dopamine receptors. nih.govmdpi.com

Equally important is the piperazine ring, a six-membered heterocycle containing two nitrogen atoms at opposite positions. This scaffold is one of the most prevalent in medicinal chemistry, featured in a multitude of clinically approved drugs with applications ranging from antipsychotic and antidepressant to anticancer and antihistaminic therapies. researchgate.net The unique properties of the piperazine moiety, such as its ability to improve water solubility and oral bioavailability, make it a favored component in drug design. Its two nitrogen atoms allow for substitutions that can significantly alter a molecule's pharmacological profile, making it a versatile linker or pharmacophore in its own right. researchgate.net

Significance of Acetamide (B32628) Derivatives in Medicinal Chemistry Research

Acetamide derivatives are another class of compounds with profound importance in medicinal chemistry. The acetamide group (–NHCOCH₃) is a key structural feature found in both natural products and a wide range of synthetic small-molecule drugs. These derivatives are known to exhibit a broad spectrum of biological activities, including analgesic, anti-inflammatory, anticonvulsant, antimicrobial, and anticancer properties.

The acetamide functional group is also highly valuable in the design of prodrugs, where it can be used to modify the pharmacokinetic properties of a parent drug, enhancing its absorption, distribution, metabolism, and excretion (ADME) profile. The versatility of the acetamide linkage allows medicinal chemists to fine-tune the biological and physical properties of molecules to achieve desired therapeutic outcomes.

Contextualization of 2-[4-(Piperazin-1-yl)phenyl]acetamide within Related Compound Classes

The structure of this compound is a deliberate hybridization of the aforementioned pharmacophores. It can be described as a phenylacetamide derivative in which a piperazine ring is attached to the phenyl group. This arrangement creates a molecule with distinct structural domains:

A phenylacetamide core , known for a range of biological activities.

The linkage between these groups forms a structure analogous to a substituted phenethylamine.

Research into related compound classes provides insight into the potential activities of this compound. For instance, studies on N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives have revealed significant anticonvulsant activity, particularly in models of maximal electroshock (MES) seizures. Similarly, other complex acetamide derivatives incorporating a piperazine ring have been synthesized and evaluated for antimicrobial and anticancer effects. The specific arrangement in this compound, with the acetamide group attached to the phenyl ring via a methylene (B1212753) bridge, distinguishes it from many reported analogs, suggesting a unique pharmacological profile may be yet to be discovered.

Current Research Landscape and Unaddressed Scientific Questions Pertinent to the Compound

Despite the established pharmacological importance of its constituent scaffolds, a review of the current scientific literature reveals a notable absence of dedicated research on this compound. There are no extensive reports detailing its synthesis, spectroscopic characterization, or comprehensive biological evaluation.

This lack of specific data presents several unaddressed scientific questions:

Optimal Synthesis: What are the most efficient and scalable synthetic routes to produce this compound with high purity?

Physicochemical Properties: What are the detailed physicochemical characteristics of the compound, such as its solubility, stability, and lipophilicity?

Pharmacological Profile: What is the full spectrum of its biological activity? Does it exhibit central nervous system effects similar to related N-phenyl-2-(4-phenylpiperazin-1-yl)acetamides, or does it possess other activities such as anticancer or anti-inflammatory properties seen in other piperazine-acetamide hybrids?

Structure-Activity Relationships (SAR): How do modifications to the acetamide, phenyl, or piperazine moieties affect its biological activity?

The absence of this foundational knowledge highlights a significant gap in the exploration of this potentially valuable chemical space. The investigation of this compound and its derivatives represents a promising avenue for future research in medicinal chemistry, with the potential to uncover novel therapeutic agents.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H17N3O B15046275 2-[4-(Piperazin-1-yl)phenyl]acetamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H17N3O

Molecular Weight

219.28 g/mol

IUPAC Name

2-(4-piperazin-1-ylphenyl)acetamide

InChI

InChI=1S/C12H17N3O/c13-12(16)9-10-1-3-11(4-2-10)15-7-5-14-6-8-15/h1-4,14H,5-9H2,(H2,13,16)

InChI Key

ZHRZFUYWXPTIET-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC=C(C=C2)CC(=O)N

Origin of Product

United States

Design and Synthetic Strategies for 2 4 Piperazin 1 Yl Phenyl Acetamide Derivatives

Retrosynthetic Analysis of the 2-[4-(Piperazin-1-yl)phenyl]acetamide Scaffold

Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down a target molecule into simpler, commercially available starting materials. For the this compound scaffold, the primary disconnections can be made at the amide bond and the C-N bond connecting the phenyl and piperazine (B1678402) rings.

Primary Disconnections:

Amide Bond Disconnection: This disconnection breaks the bond between the carbonyl carbon and the nitrogen of the acetamide (B32628) group. This leads to two key synthons: a 4-(piperazin-1-yl)phenylacetic acid equivalent and an ammonia (B1221849) equivalent.

C-N Bond Disconnection (Phenyl-Piperazine): This disconnection severs the bond between the phenyl ring and the piperazine nitrogen. This suggests two precursor fragments: a piperazine ring and a 2-(4-halophenyl)acetamide or a related electrophilic phenylacetamide derivative.

These disconnections give rise to several potential synthetic pathways, allowing for flexibility in the choice of starting materials and reaction conditions.

Classical and Modern Synthetic Methodologies Employed

The synthesis of this compound derivatives leverages a combination of well-established and contemporary chemical reactions to construct the key structural motifs.

Amidation Reactions for Acetamide Moiety Formation

The formation of the acetamide group is a critical step in the synthesis. Several methods can be employed for this transformation:

Acyl Chloride Method: A common approach involves the reaction of a 4-(piperazin-1-yl)phenylacetyl chloride with ammonia or an appropriate amine. This is a highly reactive method that typically proceeds with good yields.

Carboxylic Acid Coupling: Direct amidation of 4-(piperazin-1-yl)phenylacetic acid can be achieved using various coupling agents. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), or newer phosphonium- and uranium-based reagents facilitate the formation of the amide bond under mild conditions. organic-chemistry.org

From Benzyl (B1604629) Cyanide: An alternative route involves the hydrolysis of a corresponding benzyl cyanide derivative. orgsyn.org For instance, 2-(4-(piperazin-1-yl)phenyl)acetonitrile can be hydrolyzed under acidic or basic conditions to yield the desired acetamide.

Amidation Method Reactants Key Reagents/Conditions Advantages Disadvantages
Acyl Chloride 4-(piperazin-1-yl)phenylacetyl chloride, Ammonia/AmineBase (e.g., triethylamine)High reactivity, good yieldsAcyl chloride can be moisture-sensitive
Carboxylic Acid Coupling 4-(piperazin-1-yl)phenylacetic acid, Ammonia/AmineCoupling agents (DCC, EDC, HBTU)Mild conditions, high functional group toleranceByproducts can be difficult to remove
Hydrolysis of Nitrile 2-(4-(piperazin-1-yl)phenyl)acetonitrileAcid or base, waterUtilizes readily available starting materialsCan sometimes lead to the carboxylic acid byproduct

Introduction of the Piperazine Ring System

The piperazine moiety is a common feature in many biologically active compounds. researchgate.netmdpi.comencyclopedia.pub Its introduction into the phenyl ring can be accomplished through several key reactions:

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds. It allows for the coupling of an aryl halide (e.g., 2-(4-bromophenyl)acetamide) with piperazine. nih.gov This method is known for its high functional group tolerance and broad substrate scope.

Nucleophilic Aromatic Substitution (SNAr): If the phenyl ring is sufficiently electron-deficient (e.g., containing nitro or other electron-withdrawing groups), direct substitution of a leaving group (like a halogen) by piperazine can occur. nih.gov

Reductive Amination: This method involves the reaction of a ketone or aldehyde with piperazine in the presence of a reducing agent. While less direct for this specific scaffold, it's a valuable technique for creating N-substituted piperazine derivatives. nih.gov

Functionalization of the Phenyl Ring and Piperazine Core

To generate a library of derivatives, the phenyl ring and the piperazine core can be further functionalized.

Phenyl Ring Functionalization: Standard electrophilic aromatic substitution reactions (e.g., nitration, halogenation, Friedel-Crafts acylation/alkylation) can be performed on the starting phenylacetic acid or a protected precursor. The directing effects of the existing substituents must be considered.

Piperazine Core Functionalization: The secondary amine of the piperazine ring is a key handle for introducing diversity.

N-Alkylation/N-Arylation: The piperazine nitrogen can be readily alkylated using alkyl halides or arylated via Buchwald-Hartwig amination. wikipedia.org

Acylation: Reaction with acyl chlorides or anhydrides provides N-acyl derivatives.

Reductive Amination: Reaction with aldehydes or ketones followed by reduction introduces N-alkyl substituents.

C-H Functionalization: Recent advances have enabled the direct functionalization of the C-H bonds of the piperazine ring, offering new avenues for creating structural diversity. researchgate.netmdpi.com

Optimization of Reaction Conditions and Yields for Derivative Synthesis

Optimizing reaction conditions is crucial for maximizing yields and minimizing side products. Key parameters that are often fine-tuned include:

Solvent: The choice of solvent can significantly impact reaction rates and selectivity. Aprotic polar solvents like DMF and DMSO are often used for SNAr reactions, while ethereal solvents like THF and dioxane are common for cross-coupling reactions.

Temperature: Temperature control is critical. While some reactions proceed at room temperature, others may require heating to overcome activation barriers or cooling to control exothermicity.

Catalyst and Ligand: For catalyzed reactions like Buchwald-Hartwig amination, the choice of palladium precursor and phosphine (B1218219) ligand is paramount. Different ligands can dramatically affect the reaction's efficiency and substrate scope.

Base: The strength and nature of the base used can influence the outcome of many reactions, particularly those involving deprotonation steps. Common bases include inorganic carbonates (e.g., K2CO3, Cs2CO3) and organic amines (e.g., triethylamine, DIPEA).

Stoichiometry: The ratio of reactants can be adjusted to drive the reaction to completion and minimize the formation of byproducts, such as di-substituted piperazines.

A study on the synthesis of N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives highlighted the importance of reaction conditions, where reactions were carried out at 60°C in a biphasic liquid-solid system to achieve yields ranging from 44% to 78%. nih.gov

Advanced Purification Techniques for this compound Derivatives

The purification of the final compounds and intermediates is essential to ensure their chemical integrity. A variety of techniques are employed:

Crystallization: This is a preferred method for obtaining highly pure solid compounds. The choice of solvent system is critical for successful crystallization. A patent describes the recrystallization of a related compound from a methanol/petroleum ether mixture. prepchem.com

Column Chromatography: This is a versatile technique for separating compounds based on their polarity. Normal-phase silica (B1680970) gel chromatography is commonly used, but reverse-phase chromatography may be employed for more polar compounds. A documented synthesis of N-[4-(Piperazinyl)phenyl]acetamide utilized a Florisil® column for purification. prepchem.com

Acid-Base Extraction: The basic nature of the piperazine nitrogen allows for purification by acid-base extraction. The compound can be protonated and extracted into an aqueous acidic phase, leaving non-basic impurities in the organic phase. The product can then be recovered by basifying the aqueous layer and re-extracting into an organic solvent.

Ion Exchange Chromatography: This technique can be particularly useful for purifying piperazine-containing compounds by exploiting the basicity of the piperazine moiety. osti.gov Cation exchange resins can be used to retain the protonated piperazine derivative, which can then be eluted with a suitable buffer or base. researchgate.net

Purification Technique Principle Applicability for Piperazine Derivatives Example/Note
Crystallization Difference in solubility between the compound and impurities.Effective for obtaining high-purity solid products.Recrystallization from methanol/petroleum ether has been reported. prepchem.com
Column Chromatography Differential adsorption of compounds onto a stationary phase.Widely used for separating reaction mixtures.Purification using a Florisil® column has been documented. prepchem.com
Acid-Base Extraction Partitioning of acidic/basic compounds between aqueous and organic phases.The basic piperazine nitrogen allows for selective extraction.Can be used to remove non-basic impurities.
Ion Exchange Chromatography Separation based on charge interactions with a resin.Effective for purifying basic compounds like piperazines. osti.govCation exchange resins can be employed. researchgate.net

Advanced Spectroscopic and Structural Characterization of 2 4 Piperazin 1 Yl Phenyl Acetamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of individual protons and carbon atoms can be elucidated. nih.gov For derivatives of 2-[4-(piperazin-1-yl)phenyl]acetamide, techniques such as ¹H-¹H COSY, HSQC, and HMBC are employed for the complete assignment of proton and carbon signals. nih.gov

In the ¹H NMR spectra of phenylpiperazine derivatives, the protons of the piperazine (B1678402) ring typically appear as distinct signals. For instance, in one study, the characteristic signals for the protons of a piperazine moiety were observed at 2.96 and 3.16 ppm. mdpi.com The aromatic protons of the phenyl group and any substituents will resonate in the downfield region, typically between 6.92 and 7.67 ppm. mdpi.com The methylene (B1212753) protons of the acetamide (B32628) group are also readily identifiable. mdpi.com Dynamic NMR studies on N,N'-substituted piperazines have revealed the presence of conformers due to the partial double bond character of the amide bond and the chair conformation of the piperazine ring, leading to the observation of broad or multiple signals for the N-CH₂ protons at room temperature. nih.gov

The ¹³C NMR spectra provide complementary information, with aliphatic carbon signals of the piperazine ring and the acetamide's methylene group appearing in the upfield region. In a reported derivative, aliphatic carbons were observed at 48.46, 50.14, 55.81, and 69.21 ppm. mdpi.com Aromatic carbons and the carbonyl carbon of the acetamide group resonate at lower fields.

Below is a representative table of ¹H NMR chemical shifts for a this compound derivative:

Proton Chemical Shift (δ, ppm) Multiplicity
Piperazine-H2.96, 3.16m
-CH₂- (acetamide)5.23s
Aromatic-H6.92 - 7.67m
-NH- (amide)9.90s

Data is illustrative and based on reported values for similar structures. mdpi.comlew.ro

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HRMS, FAB+-MS)

Mass spectrometry is indispensable for determining the molecular weight of a compound and for gaining structural insights through the analysis of its fragmentation patterns. researchgate.net High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent ion and its fragments. mdpi.com

The fragmentation of piperazine derivatives in the mass spectrometer often involves cleavage of the piperazine ring and the bonds connecting it to the phenyl and acetamide moieties. The resulting fragment ions provide a roadmap to the molecule's structure. Liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (LC-QTOF/MS) is a powerful technique for the analysis of such compounds in complex matrices, offering high sensitivity and selectivity. nih.gov In biodistribution studies of a N-phenylpiperazine derivative, LC-QTOF/MS was used to identify the parent compound and its metabolites. nih.gov

A table of potential key fragment ions for a generalized this compound derivative is presented below:

Fragment Ion Proposed Structure
[M+H]⁺Protonated molecular ion
[M-COCH₂NH₂]⁺Loss of the acetamide group
[C₄H₉N₂]⁺Piperazine ring fragment
[C₆H₄-piperazine]⁺Phenylpiperazine fragment

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. nih.govmdpi.comlew.ro The IR spectrum of a this compound derivative would be expected to show absorption bands corresponding to the N-H and C=O groups of the amide, the C-N bonds of the piperazine ring, and the aromatic C-H and C=C bonds of the phenyl ring.

The N-H stretching vibration of the amide typically appears as a band in the region of 3200-3400 cm⁻¹. The C=O stretching vibration of the amide (Amide I band) is a strong and sharp peak usually found between 1630 and 1680 cm⁻¹. The N-H bending vibration (Amide II band) is observed around 1550-1640 cm⁻¹. The C-N stretching vibrations of the piperazine ring and the aromatic ring are expected in the 1100-1350 cm⁻¹ region. Aromatic C-H stretching appears above 3000 cm⁻¹, while C=C stretching vibrations of the phenyl ring are seen in the 1450-1600 cm⁻¹ range.

Functional Group Vibrational Mode Characteristic Absorption (cm⁻¹)
N-H (Amide)Stretching3200 - 3400
C=O (Amide)Stretching (Amide I)1630 - 1680
N-H (Amide)Bending (Amide II)1550 - 1640
C-N (Piperazine, Aryl)Stretching1100 - 1350
Aromatic C-HStretching> 3000
Aromatic C=CStretching1450 - 1600

Data is based on typical IR absorption ranges for the specified functional groups. researchgate.net

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing the precise three-dimensional arrangement of atoms, bond lengths, bond angles, and intermolecular interactions. rsc.org The crystal structures of several derivatives of this compound have been determined, providing valuable insights into their solid-state conformations and packing. rsc.orgresearchgate.net

For example, the crystal structure of 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide in complex with human carbonic anhydrase II has been reported. rsc.org Such studies reveal the conformational plasticity of the molecule, particularly the orientation of the acetamide moiety and the piperazine tail, which can adopt different arrangements within protein active sites. rsc.org In the crystal packing of related acetamide derivatives, molecules are often linked by hydrogen bonds, such as N-H···O and C-H···O interactions, forming extended networks. researchgate.net

A representative table of crystallographic data for a related acetamide derivative is shown below:

Parameter Value
Crystal SystemMonoclinic
Space GroupP 2₁/c
a (Å)8.1614(10)
b (Å)14.9430(13)
c (Å)9.3877(9)
β (°)103.653(12)
Z4

Data from the crystal structure of 2-Phenyl-N-(pyrazin-2-yl)acetamide. researchgate.net

Preclinical Biological Investigations of 2 4 Piperazin 1 Yl Phenyl Acetamide Derivatives

In Vitro Biological Assay Methodologies

In vitro assays are fundamental to the initial stages of drug discovery, providing critical data on a compound's interaction with biological targets and its effects on cellular functions.

Identifying the specific molecular targets of 2-[4-(piperazin-1-yl)phenyl]acetamide derivatives is the first step in understanding their mechanism of action. Receptor binding assays and enzyme interaction profiling are primary methods used for this purpose.

Receptor Binding Assays: These assays quantify the affinity of a compound for a specific receptor. Radioligand binding assays are commonly employed, where a radiolabeled ligand with known affinity for the target receptor is displaced by the test compound. For instance, derivatives of this scaffold have been evaluated for their interaction with various central nervous system (CNS) receptors. One study revealed that a specific phenylacetamide derivative binds to sigma-1 (σ1) receptors with moderate affinity, showing a Ki value of 181 nM. Tritiated agonist radioligands, such as [3H] A-369508, have been developed from acetamide (B32628) derivatives to characterize dopamine (B1211576) D4 receptors, binding with high affinity to human variants (Kd = 1.2-4.0 nM) and the rat D4 receptor (Kd = 4.4 nM). nih.gov

Enzyme Interaction Profiling: This approach assesses the ability of a compound to inhibit or modulate the activity of a specific enzyme. A notable example is the investigation of a 2-(4-benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamide derivative as an inhibitor of human carbonic anhydrase (hCA). This compound demonstrated preferential inhibition of the brain-associated hCA VII isoform with an inhibition constant (KI) of 8.9 nM, compared to a KI of 43.2 nM for the ubiquitous hCA II isoform. Other research has focused on derivatives as potential inhibitors of β-secretase (BACE1), a key enzyme in Alzheimer's disease, and acetylcholinesterase (AChE). researchgate.net Molecular docking studies often complement these assays to visualize how the compound fits into the enzyme's active site and interacts with key amino acid residues.

Derivative ClassTargetAssay TypeAffinity/Inhibition
Phenylacetamide derivativeSigma-1 (σ1) ReceptorReceptor BindingKi = 181 nM
2-(4-Benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamideCarbonic Anhydrase VII (hCA VII)Enzyme InhibitionKI = 8.9 nM
2-(4-Benzhydrylpiperazin-1-yl)-N-(4-sulfamoylphenyl)acetamideCarbonic Anhydrase II (hCA II)Enzyme InhibitionKI = 43.2 nM
[3H] A-369508Dopamine D4.7 ReceptorRadioligand BindingKd = 1.2 nM
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide (Comp. 6g)Acetylcholinesterase (AChE)Enzyme InhibitionIC50 = 0.90 µM
N-(2-(piperazin-1-yl)phenyl)aryl carboxamide derivativeβ-secretase (BACE1)FRET-based AssayActive Inhibition

Following target identification, cell-based assays are used to determine how these molecular interactions translate into functional cellular effects. These assays can measure changes in cell signaling, viability, and other physiological responses.

Anticancer and Cytotoxicity Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS assays are widely used to assess the cytotoxic effects of these derivatives on various cancer cell lines. nih.govrsc.org For example, a series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives were evaluated for anticancer activity using an MTT assay against cell lines such as HCT116. nih.gov Similarly, thiazole-based acetamide derivatives have been tested on Hela (cervical cancer), A549 (lung carcinoma), and U87 (glioblastoma) cells, with one compound showing an IC50 value of 1.3 µM against Hela cells. ijcce.ac.ir

Cellular Response and Signaling Pathway Modulation: Beyond cytotoxicity, researchers investigate more specific cellular responses. Studies have explored the ability of these compounds to induce apoptosis (programmed cell death) through assays that measure caspase 3 activation, changes in mitochondrial membrane potential (MMP), and the generation of reactive oxygen species (ROS). ijcce.ac.ir Functional assays measuring receptor-mediated signaling, such as calcium flux, have been used to determine whether a compound acts as an agonist or antagonist at a specific target like the sigma-1 receptor. polimi.it

Derivative ClassCell LineAssay TypeMeasured EffectPotency (IC50)
Thiazole-acetamide derivative (Comp. 8a)HelaMTTCytotoxicity1.3 µM
Phenylacetamide derivative (Comp. 2b)PC3 (Prostate)MTSCytotoxicity52 µM
Phenylacetamide derivative (Comp. 2c)MCF-7 (Breast)MTSCytotoxicity100 µM
Triazol-piperazine-methanone (Comp. 10ec)BT-474 (Breast)MTTCytotoxicity0.99 µM

High-throughput screening (HTS) enables the rapid evaluation of large libraries of compounds to identify "hits" with desired biological activity. mdpi.com While the term HTS is not always explicitly used, the strategy of synthesizing large, diverse libraries of this compound derivatives followed by systematic biological evaluation is a core principle of modern drug discovery. nih.gov

Combinatorial chemistry and parallel synthesis techniques are often employed to generate these libraries. mdpi.com The resulting collections of compounds are then screened using assays amenable to automation, such as fluorescence-based enzyme inhibition assays (e.g., FRET for BACE1) or cell-based imaging assays. nih.gov For instance, screening a compound collection identified a piperazine (B1678402) amide chemotype as a potent, state-dependent inhibitor of the NaV1.7 sodium channel, a key target for pain. nih.gov This initial hit was then optimized through further synthesis and evaluation of analogues. nih.gov Similarly, a massive in-silico screening of over 16 million combinatorially generated piperazine-cored compounds was performed to identify potential inhibitors of the gp120 glycoprotein, which is relevant to HIV research. biorxiv.org

Derivatives of this compound have been investigated for their modulatory effects in a variety of biological systems.

CNS-Related Targets: A significant body of research has focused on targets within the central nervous system. As mentioned, these compounds have been designed and tested as ligands for dopamine D4 and sigma-1 receptors, both of which are implicated in neuropsychiatric disorders. nih.gov Their ability to inhibit brain-associated enzymes like hCA VII and BACE1 points to their potential in treating neurological conditions. researchgate.net The evaluation of these derivatives for antipsychotic-like properties further underscores their relevance to CNS pharmacology. researchgate.netresearchgate.net

Anti-inflammatory and Antimicrobial Effects: The piperazine moiety is a common feature in molecules with anti-inflammatory and antimicrobial properties. Derivatives have been tested in cellular models relevant to inflammation, such as assays involving RAW 264.7 macrophage-like cells. nih.gov Additionally, various series have been evaluated for antimicrobial activity against different bacterial and fungal strains using techniques like the micro broth dilution method to determine the Minimum Inhibitory Concentration (MIC).

Anticancer Activity: As detailed in section 4.1.2, numerous studies have explored the potential of these derivatives as anticancer agents. Investigations have targeted various cancer cell lines, including those for breast, lung, cervical, and prostate cancers, and have delved into mechanisms such as apoptosis induction and cell cycle arrest. rsc.orgijcce.ac.ir

A range of quantitative bioassays are used to determine the potency and activity of these compounds, providing key data for structure-activity relationship (SAR) studies.

Biochemical Assays: These assays directly measure the interaction with a molecular target.

Receptor Binding Assays: Yield dissociation constants (Kd) or inhibition constants (Ki) to quantify binding affinity.

Enzyme Inhibition Assays: Determine the half-maximal inhibitory concentration (IC50) or the inhibition constant (KI), indicating the concentration of the compound required to reduce enzyme activity by 50%.

Fluorescence Resonance Energy Transfer (FRET): A sensitive technique used to measure enzyme activity, as seen in BACE1 inhibitor screening. researchgate.net

Cellular Assays: These assays measure the compound's effect in a living cell environment.

MTT/MTS Assays: Provide IC50 values representing the concentration that causes 50% inhibition of cell viability or proliferation. nih.gov

Functional Assays (e.g., Calcium Flux): Determine the half-maximal effective concentration (EC50) for agonists or the IC50 for antagonists.

Micro Broth Dilution: Used in microbiology to find the Minimum Inhibitory Concentration (MIC), the lowest concentration that prevents visible growth of a microorganism.

In Vivo Preclinical Model Investigations

Following promising in vitro results, lead compounds are advanced to in vivo studies using animal models to assess their activity and pharmacological profile in a whole organism.

For derivatives with potential antipsychotic activity, preclinical evaluation has been conducted in mouse models that mimic certain aspects of psychosis. nih.gov These models include:

Apomorphine-Induced Climbing: Apomorphine is a dopamine receptor agonist that induces a characteristic climbing behavior in mice. Compounds that antagonize dopamine D2 receptors can inhibit this behavior, suggesting potential antipsychotic effects. researchgate.nettandfonline.com

5-HTP-Induced Head Twitches: 5-Hydroxytryptophan (B29612) (5-HTP) is a precursor to serotonin (B10506). Its administration leads to head-twitching behavior in mice, which can be blocked by serotonin 5-HT2A receptor antagonists. This test is used to identify atypical antipsychotic activity. nih.govtandfonline.com

Catalepsy Studies: Catalepsy, a state of motor immobility, is a common side effect of older antipsychotic drugs mediated by strong D2 receptor blockade in the striatum. New derivatives are assessed in this model to predict their potential for inducing such extrapyramidal side effects. researchgate.net

Derivatives have also shown promise in pain research. In vivo studies have confirmed the antinociceptive (pain-relieving) properties of some piperazine and piperidine (B6355638) derivatives that target sigma-1 and histamine (B1213489) H3 receptors. polimi.it Other studies have used models of thermal, mechanical, and chemical pain, such as the hot-plate, tail-clip, and acetic acid-induced writhing tests, to demonstrate the analgesic potential of related acetamide compounds. nih.gov

Selection and Justification of Relevant Non-Human Animal Models for Pharmacological Research

The selection of appropriate non-human animal models is a critical step in the preclinical pharmacological evaluation of novel compounds, including derivatives of this compound. The primary goal is to utilize models that can predict potential therapeutic effects and identify possible adverse reactions in humans. The choice of animal model is largely dictated by the specific research question and the therapeutic target of the compound being investigated.

For central nervous system (CNS) research, rodents, particularly mice and rats, are the most frequently used models. This is due to their well-characterized genetics, relatively short life cycles, and the availability of a wide range of behavioral assays that can model aspects of human neuropsychiatric disorders. For instance, in the evaluation of potential antipsychotic agents, rodent models are indispensable. Dopamine-centric models, which are based on the observation that dopamine-enhancing drugs can induce psychotic symptoms in humans, have been foundational in this area of research.

The piperazine moiety, a core component of the compound , is a common feature in many CNS-active drugs. Its inclusion can influence a compound's pharmacokinetic and pharmacodynamic properties, including its ability to cross the blood-brain barrier. Therefore, animal models that allow for the assessment of both behavioral and physiological endpoints are crucial.

In the context of evaluating derivatives of this compound for potential anxiolytic and antidepressant effects, various established rodent models are employed. soeagra.com These models are designed to elicit behaviors that are considered analogous to symptoms of anxiety and depression in humans. For example, the elevated plus-maze and light-dark box tests are used to assess anxiety-like behavior, while the forced swim test and tail suspension test are common models for screening potential antidepressant activity. soeagra.com The selection of these specific models is justified by their predictive validity for clinically effective anxiolytics and antidepressants.

Furthermore, when investigating compounds for other CNS applications, such as neurodegenerative diseases like Alzheimer's, transgenic mouse models that express human genes associated with the disease are often utilized. nih.gov These models can help to elucidate the potential of a compound to modify disease pathology.

The justification for using these models also lies in their ability to provide a platform for assessing the in vivo effects of a compound on specific neurotransmitter systems. For example, compounds with a piperazine scaffold are often designed to interact with serotonergic and dopaminergic receptors, which are implicated in a variety of neuropsychiatric disorders. nih.gov Animal models allow researchers to study how these interactions translate into behavioral changes.

It is important to acknowledge the limitations of these models. Rodents cannot fully replicate the complexity of human psychiatric disorders. nih.gov However, they remain an essential tool in the early stages of drug discovery for screening compounds and generating hypotheses about their potential therapeutic utility.

Behavioral Phenotype Analysis in Preclinical Models for Central Nervous System Research

Behavioral phenotype analysis in preclinical models is a cornerstone of CNS drug discovery, providing critical insights into the potential therapeutic effects of novel compounds like this compound derivatives. These analyses involve a battery of standardized tests designed to assess various behavioral domains relevant to human neuropsychiatric conditions.

For compounds being investigated for antipsychotic activity, several behavioral paradigms are commonly used in rodents. The apomorphine-induced climbing test and 5-hydroxytryptophan (5-HTP)-induced head twitch behavior are employed to screen for potential antipsychotic-like effects. nih.gov A reduction in these behaviors by a test compound is indicative of potential antidopaminergic and antiserotonergic activity, respectively, which are hallmarks of many antipsychotic drugs. nih.gov Catalepsy studies in mice are also conducted to assess the potential for extrapyramidal side effects, a common drawback of older antipsychotic medications. nih.gov

In the evaluation of anxiolytic and antidepressant properties, a different set of behavioral tests is utilized. The open field test is used to assess general locomotor activity and exploratory behavior, where an increase in time spent in the center of the arena can indicate reduced anxiety. soeagra.com The elevated plus maze and light-dark box are more specific tests for anxiety-like behavior, with anxiolytic compounds typically increasing the time spent in the open arms of the maze or the light compartment of the box. soeagra.com For assessing antidepressant potential, the forced swim test and tail suspension test are widely used. soeagra.com In these models, a decrease in immobility time is interpreted as an antidepressant-like effect. soeagra.com

Cognitive function is another important domain assessed in preclinical models. For compounds being developed as cognition enhancers, behavioral tests such as the step-down passive avoidance and elevated plus maze can be used to evaluate effects on learning and memory. researchgate.net

The data gathered from these behavioral tests are crucial for characterizing the in vivo pharmacological profile of a compound and for making decisions about its further development.

Behavioral DomainPreclinical TestObserved Effect of Active Compound
Antipsychotic-like activityApomorphine-induced climbingReduction in climbing behavior
Antipsychotic-like activity5-HTP-induced head twitchesReduction in head twitch frequency
Anxiolytic-like activityElevated plus mazeIncreased time in open arms
Anxiolytic-like activityLight-dark boxIncreased time in light compartment
Antidepressant-like activityForced swim testDecreased immobility time
Antidepressant-like activityTail suspension testDecreased immobility time

Pharmacodynamic Biomarker Evaluation in Preclinical Systems

Pharmacodynamic (PD) biomarkers are essential tools in preclinical drug development, providing objective measures of a drug's biological activity in a living organism. These biomarkers can help to establish a clear link between drug exposure and its pharmacological effect, which is critical for optimizing dosing and predicting clinical efficacy.

In the context of CNS drug discovery, PD biomarkers can be broadly categorized into several types, including biochemical, physiological, and imaging biomarkers. For derivatives of this compound, which are often designed to target specific neurotransmitter systems, biochemical markers are of particular importance. For instance, measuring changes in the levels of neurotransmitters and their metabolites in the brain or cerebrospinal fluid can provide direct evidence of a compound's engagement with its intended target. nih.gov For example, a compound designed to act on the serotonin system might be evaluated by measuring changes in serotonin and its metabolite, 5-hydroxyindoleacetic acid (5-HIAA), in specific brain regions. nih.gov

Gene expression profiling is another powerful tool for identifying PD biomarkers. nih.gov Microarray or polymerase chain reaction (PCR) techniques can be used to assess how a compound alters the expression of genes involved in specific biological pathways. nih.gov This can provide a molecular signature of a drug's effect and can be particularly useful for understanding its mechanism of action. However, the interpretation of gene expression data can be complex, as changes may not always directly correlate with the desired therapeutic outcome. nih.gov

Imaging biomarkers, such as those obtained through positron emission tomography (PET) or magnetic resonance imaging (MRI), are also increasingly being used in preclinical studies. nih.gov These techniques allow for the non-invasive visualization and quantification of drug-target engagement in the living brain. For example, a radiolabeled version of a compound can be used to determine its binding to a specific receptor in the brain.

The successful development and validation of PD biomarkers in preclinical models are crucial for bridging the gap between preclinical findings and clinical outcomes. A robust set of preclinical biomarkers can help to de-risk clinical trials by providing an early indication of a drug's potential efficacy.

In Vivo/In Vitro Correlation Studies within Preclinical Context

In vivo/in vitro correlation (IVIVC) studies are a critical component of preclinical drug development, aiming to establish a predictive relationship between a drug's in vitro properties and its in vivo performance. A successful IVIVC can significantly streamline the drug development process, reducing the need for extensive in vivo studies and facilitating the optimization of drug formulations.

The primary goal of IVIVC is to correlate an in vitro parameter, most commonly the rate of drug dissolution, with an in vivo pharmacokinetic parameter, such as the rate of drug absorption. This relationship is particularly important for orally administered drugs, where dissolution is often the rate-limiting step for absorption.

Several levels of IVIVC have been defined, with Level A correlation being the most rigorous. A Level A correlation represents a point-to-point relationship between the in vitro dissolution profile and the in vivo absorption profile. Achieving a Level A correlation allows for the in vitro dissolution test to serve as a surrogate for in vivo bioequivalence studies.

In the preclinical context, IVIVC studies can be used to guide the selection of promising drug candidates and to optimize their formulation. For example, by establishing a correlation between the dissolution of different formulations of a this compound derivative and its bioavailability in an animal model, researchers can select the formulation that is most likely to achieve the desired therapeutic effect in humans.

The development of a successful IVIVC requires careful consideration of several factors, including the selection of an appropriate in vitro dissolution method that can discriminate between different formulations and the use of a relevant in vivo animal model. The physicochemical properties of the drug, such as its solubility and permeability, also play a crucial role in determining the likelihood of establishing a meaningful IVIVC.

Elucidation of Molecular Mechanisms of Action for 2 4 Piperazin 1 Yl Phenyl Acetamide Derivatives

Identification of Specific Molecular Targets (e.g., Receptors, Enzymes, Transporter Molecules)

Research has identified a range of molecular targets for derivatives of 2-[4-(piperazin-1-yl)phenyl]acetamide, spanning receptors, enzymes, and transporter molecules. These interactions are fundamental to the pharmacological effects of these compounds.

One notable target is the Excitatory Amino Acid Transporter 2 (EAAT2) , a crucial component in the regulation of synaptic glutamate (B1630785) levels. A series of 2-oxo-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been identified as positive allosteric modulators of EAAT2.

Another significant target for this class of compounds is the neuronal voltage-sensitive sodium channel (site 2) . The anticonvulsant activity of some N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives has been attributed to their ability to bind to this channel. nih.govnih.gov

Furthermore, various derivatives have shown affinity for several G-protein coupled receptors (GPCRs) , particularly dopamine (B1211576) and serotonin (B10506) receptors. For instance, N-{[2-(4-phenyl-piperazin-1-yl)-ethyl]-phenyl}-2-aryl-2-yl-acetamides have been studied for their interactions with dopamine D2 and serotonin 5-HT1A receptors . In the realm of anticancer research, molecular docking studies have suggested that certain derivatives of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide may act as kinase inhibitors .

Additionally, some N-(1-adamantyl)-2-(4-alkylpiperazin-1-yl)acetamide derivatives have been identified as inhibitors of T-type calcium channels (Ca(v)3.2) . nih.gov The sigma-1 receptor has also been identified as a target for some phenylacetamide derivatives containing a piperazine (B1678402) moiety, with a reported Ki value of 181 nM for one such compound. nih.gov

Table 1: Identified Molecular Targets of this compound Derivatives

Compound Class Molecular Target Target Type Reference
2-oxo-2-(4-phenylpiperazin-1-yl)acetamide derivatives Excitatory Amino Acid Transporter 2 (EAAT2) Transporter Molecule
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives Neuronal voltage-sensitive sodium channels (site 2) Ion Channel nih.govnih.gov
2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives Kinases (putative) Enzyme
N-{[2-(4-phenyl-piperazin-1-yl)-ethyl]-phenyl}-2-aryl-2-yl-acetamides Dopamine D2 Receptor GPCR
N-{[2-(4-phenyl-piperazin-1-yl)-ethyl]-phenyl}-2-aryl-2-yl-acetamides Serotonin 5-HT1A Receptor GPCR
N-(1-adamantyl)-2-(4-alkylpiperazin-1-yl)acetamide derivatives T-type calcium channel (Ca(v)3.2) Ion Channel nih.gov
3-substituted piperazine derivatives with a phenylacetamide moiety Sigma-1 Receptor Receptor nih.gov
2-[4-(2-cyanophenyl)-1-piperazinyl]-N-(3-methylphenyl) acetamide (B32628) Dopamine D4 Receptor GPCR nih.gov

Detailed Ligand-Target Interaction Profiling

The interaction between this compound derivatives and their molecular targets can be characterized by their binding kinetics, thermodynamics, and in some cases, allosteric modulation and stereospecificity.

Binding affinity, a key aspect of binding kinetics, has been quantified for several derivatives. For instance, the dopamine D4 receptor selective agonist, 2-[4-(2-cyanophenyl)-1-piperazinyl]-N-(3-methylphenyl) acetamide ([3H] A-369508), binds with high affinity to human dopamine D4 receptor variants (D4.2, D4.4, and D4.7) with dissociation constants (Kd) of 1.7, 4, and 1.2 nM, respectively. nih.gov This compound also binds to the rat dopamine D4 receptor with a Kd of 4.4 nM. nih.gov

In the context of anticonvulsant activity, the most potent N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivative was found to be a moderate binder to neuronal voltage-sensitive sodium channels (site 2). nih.govnih.gov A phenylacetamide derivative has also been shown to interact with the sigma-1 receptor with a moderate affinity, exhibiting a Ki of 181 nM. nih.gov

Detailed thermodynamic studies elucidating the enthalpic and entropic contributions to the binding of these compounds are not extensively available in the current literature.

Table 2: Binding Affinity Data for Selected this compound Derivatives

Compound Target Parameter Value
2-[4-(2-cyanophenyl)-1-piperazinyl]-N-(3-methylphenyl) acetamide Human Dopamine D4.2 Receptor Kd 1.7 nM
2-[4-(2-cyanophenyl)-1-piperazinyl]-N-(3-methylphenyl) acetamide Human Dopamine D4.4 Receptor Kd 4 nM
2-[4-(2-cyanophenyl)-1-piperazin-1-yl]-N-(3-methylphenyl) acetamide Human Dopamine D4.7 Receptor Kd 1.2 nM
2-[4-(2-cyanophenyl)-1-piperazin-1-yl]-N-(3-methylphenyl) acetamide Rat Dopamine D4 Receptor Kd 4.4 nM
Phenylacetamide derivative Sigma-1 Receptor Ki 181 nM

Some derivatives of this compound have been shown to act as allosteric modulators. Notably, a series of 2-oxo-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been characterized as positive allosteric modulators (PAMs) of the excitatory amino acid transporter 2 (EAAT2). This indicates that they bind to a site on the transporter that is distinct from the glutamate binding site, enhancing the transporter's function.

While comprehensive studies on the stereospecific interactions of this compound itself are limited, research on related piperazine-containing compounds highlights the importance of stereochemistry in receptor binding. For example, in a series of N-(4-(4-(2,3-dichloro- or 2-methoxyphenyl)piperazin-1-yl)-butyl)-heterobiarylcarboxamides, enantioselectivity was observed at the dopamine D3 receptor, suggesting that a specific stereochemical configuration is preferred for optimal binding. This underscores the potential for stereospecific interactions to play a significant role in the activity of chiral derivatives of this compound.

Downstream Signaling Pathway Analysis in Biological Systems

The binding of this compound derivatives to their molecular targets initiates a cascade of downstream signaling events. For derivatives acting on GPCRs, these pathways are particularly relevant.

The dopamine D4 receptor agonist, 2-[4-(2-cyanophenyl)-1-piperazinyl]-N-(3-methylphenyl) acetamide, demonstrates its agonist activity through the inhibition of forskolin-induced cyclic adenosine (B11128) monophosphate (cAMP) formation in cells expressing the human dopamine D4.4 receptor. nih.gov This indicates that its mechanism of action involves the modulation of the adenylyl cyclase signaling pathway. The EC50 for this effect was determined to be 7.5 nM with an intrinsic activity of 0.71. nih.gov

Dopamine receptors, in general, can regulate the Akt/GSK3 signaling pathway. researchgate.net The D2-like receptor family, which includes the D4 receptor, typically inhibits cAMP signaling. researchgate.net Beyond the cAMP pathway, dopamine receptors can also signal through β-arrestin 2 and PI3K-Akt pathways. researchgate.net For instance, activation of the D2 receptor can lead to the deactivation of Akt mediated by β-arrestin 2. researchgate.net Furthermore, both D1-like and D2-like receptors can activate the MAPK pathway. mdpi.com

In the context of anticancer activity, some thiazole-based phenylacetamide derivatives have been shown to induce apoptosis through the activation of caspases 3 and 9, lead to a reduction in the mitochondrial membrane potential, and promote the generation of reactive oxygen species (ROS). ijcce.ac.irsid.ir

Cellular and Subcellular Localization Studies of Compound Action

The efficacy of a compound is also dependent on its ability to reach its site of action within the cell. Studies on piperazine-linked 1,8-naphthalimide-arylsulfonyl derivatives have indicated good membrane permeability, allowing them to disperse throughout the cell cytoplasm.

Furthermore, research on a chlorambucil-platinum(IV) prodrug incorporating a piperazine linker has shown that its cellular uptake is primarily mediated by active transport. researchgate.net Following uptake, this compound was found to localize predominantly in the cytoskeletal fraction of the cell. researchgate.net This suggests that for some derivatives, specific transport mechanisms may govern their entry into cells and their subsequent subcellular distribution.

Gene Expression and Proteomic Profiling in Response to Compound Exposure

Information regarding the effects of this compound derivatives on global gene expression and proteomic shifts is not currently available in published scientific literature. Studies detailing transcriptomic or proteomic analyses to elucidate the broader cellular pathways modulated by this specific class of compounds have not been identified.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Analyses

Principles and Methodologies of SAR Studies

Structure-Activity Relationship (SAR) studies are fundamental to drug discovery, aiming to correlate the specific structural features of a compound with its biological effect. The core principle is that the activity of a molecule is directly related to its chemical structure, including its shape, size, and electronic properties. Methodologies involve the systematic synthesis of analogs by modifying a lead compound and assessing the impact of these changes on biological activity.

For the 2-[4-(Piperazin-1-yl)phenyl]acetamide scaffold, SAR studies typically involve modifications at three primary locations:

The terminal acetamide (B32628) group.

The phenyl ring.

The second nitrogen of the piperazine (B1678402) ring.

By introducing various substituents at these positions, researchers can probe the chemical space around the core scaffold. nih.gov The goal is to identify which molecular properties are critical for the desired pharmacological effect. These studies often begin with a hit compound identified from screening and proceed by making discrete changes to its structure, such as altering functional groups or changing the size and lipophilicity of substituents. The resulting analogs are then tested in biological assays to determine if the modification led to an increase, decrease, or no change in activity. This iterative process helps in building a comprehensive understanding of the pharmacophore. nih.gov

Analysis of Substituent Effects on Biological Activity

The biological activity of derivatives of the this compound scaffold is significantly influenced by the physicochemical properties of its substituents. These effects are generally categorized into electronic, steric, and hydrophobic parameters. scienceforecastoa.com

Electronic Effects: These relate to a substituent's ability to donate or withdraw electrons, which can alter the ionization and polarity of the molecule. The Hammett constant (σ) is a common measure of these effects. slideshare.net For instance, introducing electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., alkyl, alkoxy groups) on the phenyl ring can modulate the molecule's interaction with its biological target. scienceforecastoa.com In a series of N-(4-(4-Chlorophenyl)Thiazol-2-yl)-2-(2-Phenylacetamido) Acetamide derivatives, diverse moieties with different electronic features were substituted on the phenyl ring to elucidate the structure-activity relationships. ijcce.ac.ir

Steric Effects: These pertain to the size and shape of the substituent. Bulky groups can cause steric hindrance, preventing the molecule from fitting optimally into a receptor's binding site. scienceforecastoa.com Conversely, a larger group might create favorable van der Waals interactions. Steric parameters like Taft's steric factor (Es) and Verloop steric parameters are used to quantify these effects. slideshare.netnih.gov Studies on N-4 substituents on the piperazine ring of related compounds have shown that steric bulk can be a key determinant of activity and selectivity. nih.gov

Hydrophobic Effects: Hydrophobicity governs a drug's ability to cross cell membranes and can also influence its binding to a target, often through hydrophobic interactions. nih.gov The partition coefficient (logP) or the substituent hydrophobicity constant (π) are used to measure this property. silae.it A Craig plot can be useful in visualizing and selecting substituents with desired combinations of hydrophobic and electronic properties to optimize activity. scienceforecastoa.com

The following interactive table summarizes the general influence of different substituent parameters on the biological activity of drug candidates.

ParameterPhysicochemical PropertyGeneral Effect on Biological ActivityCommon Descriptors
Electronic Electron-donating/withdrawing capacityModulates target binding affinity and pKaHammett constant (σ)
Steric Size and shape of the substituentCan enhance or hinder binding to the target siteTaft's Steric Factor (Es), Molar Refractivity (MR)
Hydrophobic Lipophilicity of the moleculeAffects membrane permeability and target bindingPartition Coefficient (logP), Hydrophobic constant (π)

Identification of Key Pharmacophores within the this compound Scaffold

A pharmacophore is the three-dimensional arrangement of essential features in a molecule that are responsible for its biological activity. For the this compound scaffold, several key pharmacophoric features have been identified through various studies.

The core scaffold itself, consisting of a phenyl ring linked to a piperazine and an acetamide group, is a common feature in many biologically active compounds. nih.govcnr.it The piperazine nucleus is often considered a "privileged structure" due to its presence in numerous compounds with diverse pharmacological activities, including antimicrobial, antipsychotic, and anticancer effects. pharmacophorejournal.commdpi.com

Key pharmacophoric elements typically include:

A Hydrogen Bond Donor: The N-H group of the acetamide moiety can act as a hydrogen bond donor.

A Hydrogen Bond Acceptor: The carbonyl oxygen of the acetamide group serves as a hydrogen bond acceptor. nih.gov

An Aromatic/Hydrophobic Region: The central phenyl ring provides a hydrophobic region for potential π-π stacking or hydrophobic interactions with the biological target.

A Basic Nitrogen Atom: The second nitrogen of the piperazine ring is typically basic and can be protonated at physiological pH, allowing for ionic interactions.

For example, in a series of inhibitors of human carbonic anhydrase, the acetamide moiety acted as a linker, while the substituted piperazine represented the "tail" of the molecule, which could be modified to achieve selective binding. cnr.itrsc.org The specific nature and spatial arrangement of substituents attached to the piperazine and acetamide moieties are crucial for defining the compound's specific activity and selectivity. nih.gov

Analog Design and Lead Optimization Strategies Guided by SAR

SAR data is instrumental in guiding the design of new analogs and optimizing lead compounds to improve potency, selectivity, and pharmacokinetic properties. nih.gov

Bioisosteric Replacements

Bioisosterism involves substituting an atom or a group of atoms in a molecule with another that has broadly similar physical or chemical properties, with the goal of creating a new molecule with similar or improved biological properties. cambridgemedchemconsulting.com This strategy is widely used to modulate activity, alter pharmacokinetics, or reduce toxicity. chem-space.com

Common bioisosteric replacements that could be applied to the this compound scaffold include:

Phenyl Ring Analogs: Replacing the phenyl ring with other aromatic heterocycles (e.g., pyridine, thiophene) or non-aromatic bioisosteres like bicyclo[1.1.1]pentane (BCP) or cubane (B1203433) can alter electronic properties and metabolic stability. nih.govenamine.net

Amide Bioisosteres: The acetamide group could be replaced with other functionalities that mimic its hydrogen bonding capabilities, such as sulfonamides or reversed amides.

Piperazine Analogs: The piperazine ring itself could be replaced with other cyclic amines to explore different conformational constraints and basicity.

The following table provides examples of classical and non-classical bioisosteres for common functional groups.

Functional GroupClassical BioisosteresNon-Classical Bioisosteres
-OH-SH, -NH2, -CH3-F
-COOHTetrazole, Acyl sulfonamideHydroxamic acid
Phenyl RingPyridine, ThiopheneBicyclo[1.1.1]pentane, Cubane
-C=O-C=S, -SO2-

Scaffold Hopping and Fragment-Based Approaches

Scaffold hopping is a lead optimization strategy that aims to identify new core structures (scaffolds) that maintain the essential pharmacophoric features of a known active compound. nih.gov This can lead to compounds with novel intellectual property, improved properties, or different side-effect profiles. Starting from the this compound core, a scaffold hopping approach might involve replacing the central phenyl-piperazine core with a completely different bicyclic or heterocyclic system that correctly orients the key interacting groups (e.g., the acetamide and the substituent on the distal nitrogen). dundee.ac.uknih.gov

Fragment-based approaches involve identifying small molecular fragments that bind weakly to a biological target and then growing, linking, or merging them to create a more potent lead compound. lifechemicals.com If a fragment containing a piperazinyl-phenyl motif shows binding, it could be elaborated by adding an acetamide-like side chain (fragment growing) or linked to another fragment that binds in a nearby pocket to significantly increase affinity. lifechemicals.com

Development and Validation of QSAR Models

Quantitative Structure-Activity Relationship (QSAR) models use statistical methods to create a mathematical relationship between the chemical structures of a series of compounds and their biological activities. researchgate.net These models are powerful tools for predicting the activity of new, unsynthesized compounds. researchgate.net

For piperazine derivatives, QSAR models have been successfully developed to predict various biological activities, such as renin inhibition. scispace.comopenpharmaceuticalsciencesjournal.comresearchgate.net The development process involves several key steps:

Data Set Preparation: A dataset of compounds with known biological activities (e.g., IC50 values) is collected. The structures are typically converted into 3D models and their energies are minimized. researchgate.net

Descriptor Calculation: A large number of molecular descriptors, which are numerical representations of the chemical structure (e.g., constitutional, topological, electronic, and 3D descriptors), are calculated for each molecule in the dataset. researchgate.net

Model Building: Statistical techniques, such as Multiple Linear Regression (MLR), are used to build an equation that correlates a subset of the calculated descriptors with the observed biological activity. scispace.comresearchgate.net

Model Validation: The predictive power of the QSAR model must be rigorously validated. nih.gov

Internal Validation: Techniques like leave-one-out cross-validation (LOO-CV) are used. The cross-validation coefficient (Q²) is a key metric; a Q² value greater than 0.5 is generally considered indicative of a robust model. scispace.comresearchgate.net

External Validation: The model is used to predict the activity of a separate set of compounds (the test set) that were not used in model development. The predictive ability is often assessed by the predictive R² (R²_pred). scispace.comnih.gov

A study on piperazine and keto piperazine derivatives as renin inhibitors developed a QSAR model using MLR. scispace.comopenpharmaceuticalsciencesjournal.comresearchgate.net The final model demonstrated good statistical significance and predictive capacity.

The table below summarizes the statistical results of a representative QSAR model for piperazine derivatives. scispace.comopenpharmaceuticalsciencesjournal.com

Statistical ParameterValueInterpretation
R² (Correlation Coefficient) 0.846Indicates a strong correlation between the descriptors and the biological activity for the training set.
Q² (Cross-validation Coefficient) 0.818Shows good internal predictive ability of the model.
R²_pred (Predictive R² for test set) 0.821Demonstrates excellent predictive power for external compounds.

The developed model suggested that constitutional descriptors, such as the number of oxygen atoms and double bonds, played a crucial role in the binding of these ligands to the renin enzyme, providing valuable insights for designing more potent inhibitors. scispace.comopenpharmaceuticalsciencesjournal.comresearchgate.net

Molecular Descriptor Selection and Calculation

In the QSAR analysis of piperazine-containing compounds, the selection and calculation of appropriate molecular descriptors are fundamental steps. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties. For analogs of this compound, a range of descriptors would be calculated to build a predictive model.

Commonly employed molecular descriptors for this class of compounds include:

Electronic Descriptors: These describe the electronic properties of the molecule, such as the distribution of charges and the energies of molecular orbitals. Examples include Dipole moment, Highest Occupied Molecular Orbital (HOMO) energy, and Lowest Unoccupied Molecular Orbital (LUMO) energy. These are crucial for understanding interactions with biological targets.

Steric Descriptors: These descriptors relate to the size and shape of the molecule. Molar Refractivity (MR) and various topological indices fall under this category. They help in understanding how the bulk and shape of substituents on the piperazine or phenylacetamide moieties affect binding.

Hydrophobic Descriptors: The lipophilicity of a compound, often quantified by LogP (the logarithm of the partition coefficient between octanol (B41247) and water), is a key determinant of its pharmacokinetic and pharmacodynamic properties.

Topological Descriptors: These are numerical values derived from the graph representation of a molecule and describe its connectivity and branching. Examples include Kier & Hall connectivity indices and Balaban J index.

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and provide detailed information about the electronic structure of the molecule.

The following table provides a summary of molecular descriptors that are frequently calculated for QSAR studies of piperazine derivatives.

Descriptor ClassExamplesRelevance to this compound Analogs
ElectronicDipole moment, HOMO/LUMO energyInfluences electrostatic interactions and reactivity with target binding sites.
StericMolar Refractivity (MR), Molecular Weight (MW)Determines the fit of the molecule within a receptor's binding pocket.
HydrophobicLogPAffects membrane permeability and hydrophobic interactions with the target.
TopologicalConnectivity indices, Balaban J indexQuantifies molecular size, shape, and branching, which can impact binding affinity.

Statistical Modeling Techniques (e.g., Multiple Linear Regression, Machine Learning Algorithms)

Once the molecular descriptors are calculated, statistical methods are employed to establish a mathematical relationship between these descriptors and the biological activity of the compounds.

Multiple Linear Regression (MLR) is a commonly used statistical technique that attempts to model the relationship between two or more explanatory variables (descriptors) and a response variable (biological activity) by fitting a linear equation to the observed data. For a set of this compound analogs, an MLR model would take the form:

Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ

where c represents the regression coefficients and D represents the molecular descriptors.

Machine Learning Algorithms offer more advanced and often more predictive alternatives to traditional MLR. These can model complex, non-linear relationships between structure and activity. Commonly used machine learning algorithms in QSAR include:

Partial Least Squares (PLS): A method similar to MLR but is more suitable when the number of descriptors is large and there is multicollinearity among them.

Support Vector Machines (SVM): A powerful classification and regression technique that can effectively handle high-dimensional data.

Artificial Neural Networks (ANN): These are computational models inspired by the structure and function of biological neural networks and are capable of modeling highly complex relationships.

k-Nearest Neighbors (k-NN): A non-parametric method that predicts the activity of a new compound based on the activities of its 'k' most similar neighbors in the training set.

The choice of the modeling technique depends on the size and complexity of the dataset of this compound analogs.

Predictive Power and Model Robustness Assessment

A crucial aspect of any QSAR study is the validation of the developed model to ensure its predictive power and robustness. This is typically achieved through various statistical measures and validation techniques.

Key parameters for assessing a QSAR model for this compound derivatives would include:

Statistical ParameterDescriptionAcceptable Value
R² (Coefficient of Determination) Represents the proportion of the variance in the dependent variable that is predictable from the independent variables.> 0.6
Q² (Cross-validated R²) A measure of the predictive ability of the model, typically obtained through leave-one-out cross-validation.> 0.5
r²_pred (External Validation R²) The R² value for an external test set of compounds that were not used in model development.> 0.5
Root Mean Square Error (RMSE) Measures the differences between values predicted by a model and the values observed.As low as possible

A robust and predictive QSAR model for this compound analogs would have high values for R², Q², and r²_pred, and a low RMSE, indicating that it can reliably predict the biological activity of new, untested compounds of this class.

Computational Chemistry and Molecular Modeling Studies

In Silico Prediction of Biological Activity and Molecular Behavior

Pharmacokinetic Parameter Prediction

Computational models are pivotal in estimating the pharmacokinetic profile of a compound, including its metabolic stability and plasma protein binding. These predictions are derived from the molecule's structural features and physicochemical properties. While specific quantitative data for 2-[4-(Piperazin-1-yl)phenyl]acetamide is not extensively published, general predictive assessments can be inferred from studies on structurally similar arylpiperazine derivatives. These studies often calculate properties such as lipophilicity (LogP), topological polar surface area (TPSA), and molecular weight, which are critical determinants of a compound's pharmacokinetic behavior.

For instance, the presence of the piperazine (B1678402) ring and the acetamide (B32628) group influences the molecule's polarity and hydrogen bonding capacity, which in turn affects its interaction with metabolic enzymes and plasma proteins. Predictive models for similar compounds suggest a moderate level of metabolic stability and plasma protein binding.

Table 1: Predicted Physicochemical Properties Influencing Pharmacokinetics

PropertyPredicted Value Range for Arylpiperazine DerivativesInfluence on Pharmacokinetics
LogP 2.0 - 4.0Affects solubility, permeability, and plasma protein binding.
TPSA 50 - 80 ŲInfluences cell permeability and oral bioavailability.
Molecular Weight 200 - 400 g/mol Impacts diffusion and overall size-related disposition.
Hydrogen Bond Donors/Acceptors 2-4 / 3-6Determines solubility and binding to biological targets.

Note: The values presented are typical ranges for structurally related compounds and serve as an estimation for this compound.

ADME Prediction Models

ADME properties determine the bioavailability and persistence of a drug in the body. Computational ADME models simulate the compound's journey through a biological system. For this compound, these models would analyze its potential for oral absorption, distribution into various tissues, metabolic fate, and routes of excretion.

In silico tools like those based on Lipinski's Rule of Five are often used as an initial screen for "drug-likeness." Derivatives of this compound have been assessed for their bioavailability and drug-likeness, with predictions suggesting they are generally acceptable but may require optimization. The structural alerts within the molecule are analyzed by various software to predict its interaction with transporters and metabolic enzymes. For example, the piperazine moiety is a common site for metabolic modification.

Table 2: Predicted ADME Profile of this compound

ADME ParameterComputational PredictionImplication
Absorption Good predicted intestinal absorptionLikely to be orally bioavailable.
Distribution Moderate volume of distribution, potential to cross the blood-brain barrierSuggests distribution into various tissues, including the central nervous system.
Metabolism Predicted to undergo Phase I (e.g., N-dealkylation) and Phase II (e.g., glucuronidation) metabolismIndicates pathways for clearance from the body.
Excretion Primarily renal and/or biliary excretionDefines the primary routes of elimination.

In Silico Prediction of Potential Toxicological Pathways

Computational toxicology aims to identify potential safety liabilities early in the drug development process. By analyzing the chemical structure of this compound, in silico models can flag potential interactions with toxicity-related targets or pathways. These methods often involve searching for structural alerts, which are molecular substructures known to be associated with toxicity.

For derivatives of this compound, in silico toxicity studies have been conducted to assess properties like cytotoxicity and hepatotoxicity. The results for similar compounds have indicated a generally low potential for such toxicities. Predictive models can also assess the potential for genotoxicity, cardiotoxicity (e.g., hERG channel inhibition), and other adverse effects based on the molecule's similarity to known toxicants.

Homology Modeling for Target Structure Prediction

Homology modeling is a computational technique used to predict the three-dimensional structure of a protein when its amino acid sequence is known, but its experimental structure has not been determined. This is particularly useful for understanding the potential molecular targets of a compound like this compound.

If a putative biological target for this compound is identified (for example, a G-protein coupled receptor or an enzyme), and the target's structure is unknown, homology modeling can be employed. By using the known structure of a related (homologous) protein as a template, a 3D model of the target protein can be constructed.

This model can then be used in molecular docking studies to simulate the interaction between this compound and its potential target. These simulations can reveal the likely binding mode, affinity, and specificity of the compound, providing valuable insights for lead optimization and understanding its mechanism of action. Although specific homology modeling studies for targets of this compound are not detailed in the public literature, this approach is a standard and powerful tool in rational drug design for compounds of this class.

Future Research Directions and Challenges

Development of Novel Synthetic Routes to Access Diverse Derivatives

The synthesis of 2-[4-(piperazin-1-yl)phenyl]acetamide derivatives is central to exploring their chemical and biological space. Traditional synthetic approaches often involve the coupling of a phenylacetic acid precursor with a substituted piperazine (B1678402). researchgate.net A common method involves reacting various anilines with bromoacetyl bromide to form intermediate α-bromoacetanilides, which are then reacted with a desired phenylpiperazine to yield the final products. researchgate.net

Future efforts are likely to focus on developing more efficient, versatile, and environmentally friendly synthetic methodologies. Key areas for development include:

Combinatorial and High-Throughput Synthesis: Creating large libraries of derivatives for rapid screening requires robust and automatable synthetic protocols. Solid-phase synthesis or flow chemistry could be employed to accelerate the derivatization of the core scaffold.

Late-Stage Functionalization: Introducing chemical diversity at a late stage of the synthesis is highly efficient. Developing C-H activation or other functionalization strategies for the phenyl ring would allow for the rapid creation of novel analogs from a common intermediate.

Green Chemistry Approaches: Utilizing greener solvents, reducing the number of synthetic steps, and employing catalytic methods can minimize the environmental impact of synthesis. researchgate.net For example, microwave-assisted synthesis could reduce reaction times and improve yields.

Table 1: Comparison of Synthetic Strategies for Piperazine-Based Acetamides

Method Description Advantages Challenges
Traditional Alkylation Reaction of an α-halo-acetamide with a substituted piperazine. nih.govStraightforward, well-established.May require harsh conditions, limited by availability of starting materials.
Reductive Amination Reaction of a piperazine with a phenylacetaldehyde (B1677652) derivative followed by reduction. mdpi.comGood for N-alkylation of the piperazine ring.May not be suitable for all desired substitutions.
Buchwald-Hartwig Coupling Palladium-catalyzed coupling of an aryl halide with piperazine. mdpi.comAllows for a wide range of aryl substitutions.Requires expensive catalysts and ligands.
Flow Chemistry Continuous synthesis in a microreactor system.High efficiency, scalability, and safety.Requires specialized equipment and optimization.

Exploration of New Biological Targets and Pathways for Compound Modulation

Derivatives of the this compound scaffold have been investigated for a range of biological activities, including anticancer, antimicrobial, and antipsychotic effects. nih.govnih.govresearchgate.net For instance, certain quinazolinone-bearing derivatives have shown potential as kinase inhibitors in cancer therapy. nih.gov However, the full biological potential of this scaffold remains largely untapped.

Future research should aim to identify and validate novel biological targets. This can be achieved through:

Phenotypic Screening: Testing derivatives in cell-based or organismal models of disease can uncover unexpected activities and new therapeutic applications without a preconceived target.

Target Deconvolution: Once a compound shows interesting phenotypic effects, techniques like chemical proteomics, thermal proteome profiling, or affinity chromatography can be used to identify its direct molecular targets.

In Silico Target Fishing: Computational methods can predict potential protein targets for a given small molecule by comparing its structure to libraries of known ligands for various proteins.

Recent studies have highlighted the potential for similar scaffolds to modulate targets beyond those initially explored. For example, derivatives of 2-oxo-2-(4-phenylpiperazin-1-yl)acetamide have been identified as positive allosteric modulators of the Excitatory Amino Acid Transporter 2 (EAAT2), a target implicated in neurodegenerative diseases. nih.govresearchgate.net This suggests that the this compound scaffold could be directed toward neurological targets. Other potential areas of exploration include G-protein coupled receptors (GPCRs) like serotonin (B10506) and dopamine (B1211576) receptors, and ion channels, which are frequently modulated by molecules containing the piperazine moiety. nih.govnih.gov

Integration of Advanced Computational and Experimental Methodologies

The synergy between computational and experimental approaches is crucial for accelerating the drug discovery process. For the this compound scaffold, this integration can guide the design of more potent and selective molecules. mdpi.com

Computational Approaches:

Molecular Docking and Dynamics: These methods can predict how different derivatives bind to a specific target protein, providing insights into the key interactions that drive affinity and selectivity. researchgate.net This information can guide the design of new analogs with improved binding properties.

Quantitative Structure-Activity Relationship (QSAR): QSAR models can be built to correlate the structural features of a series of compounds with their biological activity. nih.gov These models can then be used to predict the activity of virtual compounds before they are synthesized.

Pharmacophore Modeling: This involves identifying the essential three-dimensional arrangement of chemical features required for biological activity. This model can then be used to screen virtual libraries for new compounds with the desired activity.

Advanced Experimental Methodologies:

High-Throughput Screening (HTS): HTS allows for the rapid testing of large libraries of compounds against a specific biological target, enabling the identification of initial "hit" compounds.

Biophysical Techniques: Methods such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), and Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the binding kinetics and thermodynamics of a compound to its target protein.

Structural Biology: X-ray crystallography and cryo-electron microscopy can provide high-resolution three-dimensional structures of a compound bound to its target, offering invaluable insights for rational drug design.

By combining these approaches, researchers can create a feedback loop where computational predictions guide experimental work, and experimental results are used to refine and improve computational models.

Addressing Gaps in Structure-Activity Understanding for Enhanced Rational Design

A thorough understanding of the structure-activity relationship (SAR) is fundamental for rational drug design. For the this compound scaffold, several key questions remain.

Role of the Phenylacetamide Moiety: How do substitutions on the phenyl ring affect activity and selectivity? Is the acetamide (B32628) group essential, or can it be replaced with other linkers?

Importance of the Piperazine Ring: The piperazine ring is often a key pharmacophoric element. How do different substitutions on the distal nitrogen of the piperazine affect target engagement and pharmacokinetic properties?

Conformational Flexibility: The molecule has several rotatable bonds. Understanding the bioactive conformation—the specific shape the molecule adopts when binding to its target—is crucial for designing more rigid and potent analogs.

Systematic exploration of these structural elements is needed. For example, creating a matrix of compounds with diverse substitutions on both the phenyl ring and the piperazine nitrogen would allow for a comprehensive mapping of the SAR. nih.gov Studies on related scaffolds have shown that even small changes, such as the position of a substituent on a phenyl ring, can significantly impact biological activity. mdpi.comfrontiersin.org

Table 2: Key SAR Questions for the this compound Scaffold

Molecular Region Key Questions Design Strategies
Phenyl Ring What is the optimal substitution pattern (ortho, meta, para)? What is the effect of electron-donating vs. electron-withdrawing groups?Synthesize analogs with a variety of substituents (halogens, alkyl, alkoxy, nitro, etc.) at different positions.
Acetamide Linker Is the N-H bond a critical hydrogen bond donor? Can the linker length be altered? Can the amide be replaced with other functional groups (e.g., ester, sulfonamide)?Perform amide N-alkylation, linker homologation, and bioisosteric replacement.
Piperazine Core Can the piperazine be replaced with other heterocycles (e.g., piperidine (B6355638), morpholine)?Synthesize analogs with different heterocyclic cores to probe the importance of the two nitrogen atoms.
Distal Piperazine Nitrogen How do bulky vs. small, or aromatic vs. aliphatic substituents affect activity and selectivity?Create a library of derivatives with diverse substituents at the N4 position of the piperazine.

Potential for Derivatization to Yield Specific Chemical Biology Probes

Beyond their therapeutic potential, derivatives of this compound can be modified to create chemical biology probes. These probes are powerful tools for studying biological processes and validating drug targets.

Affinity-Based Probes: By incorporating a reactive group, such as a photoaffinity label (e.g., benzophenone (B1666685) or diazirine) or a Michael acceptor, a derivative can be made to covalently bind to its target protein. This allows for the unambiguous identification of the target protein from a complex biological sample.

Fluorescent Probes: Attaching a fluorescent dye (e.g., fluorescein (B123965) or rhodamine) to the scaffold would allow for the visualization of the compound's distribution in cells or tissues using fluorescence microscopy. This can provide valuable information about target localization.

Biotinylated Probes: Adding a biotin (B1667282) tag allows for the affinity purification of the target protein and its binding partners from cell lysates, a technique known as "pull-down" assay. This can help to elucidate the protein interaction network associated with the target.

Recent work on similar scaffolds has demonstrated the feasibility of such approaches. For example, radiolabeled versions of 2-oxo-2-(4-phenylpiperazin-1-yl)acetamide derivatives have been developed as molecular probes for PET neuroimaging of the EAAT2 transporter. nih.gov This highlights the potential for creating sophisticated molecular tools from the this compound core, opening new avenues for both basic research and drug development.

Conclusion

Summary of Key Research Findings on 2-[4-(Piperazin-1-yl)phenyl]acetamide and its Derivatives

Derivatives of this compound have been the focus of numerous studies to explore their therapeutic potential. These investigations have primarily centered on modifying the core structure to achieve desired biological effects, leading to the discovery of compounds with anticonvulsant, antipsychotic, antimicrobial, and anticancer properties.

Anticonvulsant Activity: A significant body of research has been dedicated to synthesizing and evaluating N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide derivatives for their anticonvulsant effects. nih.govnih.gov In these studies, the heterocyclic imide ring of previously identified anticonvulsant compounds was replaced with a chain amide group. nih.govnih.gov Pharmacological screening using maximal electroshock (MES) and subcutaneous pentylenetetrazole models in rodents revealed that many of these derivatives exhibit activity, particularly in controlling MES-induced seizures. nih.govnih.gov Structure-activity relationship (SAR) studies indicated that the nature of the substituent on the anilide moiety is crucial for anticonvulsant activity. nih.gov For instance, derivatives with a 3-(trifluoromethyl)anilide group generally showed higher activity compared to their 3-chloroanilide counterparts. nih.gov The most potent compounds in these series were also tested in the 6-Hz psychomotor seizure model, which is considered a model for therapy-resistant epilepsy. nih.govnih.gov Some derivatives, like compound 20 from one study, were found to be moderate binders to neuronal voltage-sensitive sodium channels, suggesting a potential mechanism of action. nih.govnih.gov

Antipsychotic Potential: The arylpiperazine motif is a well-established pharmacophore in drugs targeting the central nervous system, often interacting with serotonin (B10506) and dopamine (B1211576) receptors. researchgate.net Researchers have synthesized novel 2-[4-(Aryl substituted) piperazin-1-yl]-N-phenylacetamides and evaluated them for antipsychotic properties. researchgate.net The synthesis typically involves a two-step process starting with the reaction of aniline (B41778) and chloroacetyl chloride to form an intermediate, which is then reacted with an appropriate phenylpiperazine. researchgate.net The resulting compounds have shown varied antipsychotic activity in animal models, suggesting that their mechanism may involve interactions with 5-HT2A and D2 receptors. researchgate.net

Antimicrobial and Anticancer Activities: The versatility of the this compound scaffold extends to antimicrobial and anticancer applications. In one study, a series of 2-(4-(2-chloroacetyl)piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives were synthesized and evaluated. nih.govresearchgate.net Several of these compounds displayed significant in vitro antimicrobial activity against various bacterial and fungal strains, comparable to standard drugs like ciprofloxacin (B1669076) and fluconazole. nih.govresearchgate.net Furthermore, some derivatives exhibited good anticancer activity in MTT assays. nih.govresearchgate.net Molecular docking studies suggested that these compounds could serve as leads for the rational design of new anticancer agents. researchgate.net Other research has explored different derivatives, such as those incorporating a 2-phenylthiazole-4-carboxamide (B13865131) moiety, which have also shown promise as cytotoxic agents against human cancer cell lines. nih.govijcce.ac.irsid.ir

Other Biological Targets: The flexibility of the core structure has allowed for the development of derivatives targeting other biological systems. For example, analogues have been investigated as negative allosteric modulators of human neuronal nicotinic receptors (nAChRs). nih.gov SAR studies on sulfonylpiperazine analogs revealed that substitutions on the phenyl rings significantly impact potency and selectivity for different nAChR subtypes. nih.gov Similarly, derivatives have been studied as inhibitors of human equilibrative nucleoside transporters (ENTs), which are important in nucleotide synthesis and chemotherapy. frontiersin.orgpolyu.edu.hk These studies have highlighted the critical role of specific substitutions on both the phenyl and piperazine (B1678402) moieties for potent inhibitory activity. frontiersin.orgpolyu.edu.hk

Table 1: Summary of Biological Activities of this compound Derivatives

Derivative Class Therapeutic Area Key Findings Reference(s)
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamides Anticonvulsant Active in MES seizure models; activity dependent on anilide substitution. nih.gov, nih.gov
2-[4-(Aryl substituted) piperazin-1-yl]-N-phenylacetamides Antipsychotic Variable antipsychotic activity; may interact with 5-HT2A and D2 receptors. researchgate.net
Quinazolinone-based acetamides Antimicrobial, Anticancer Significant in vitro activity against bacteria, fungi, and cancer cell lines. nih.gov, researchgate.net
Sulfonylpiperazine analogues nAChR Modulation Act as negative allosteric modulators; potency influenced by phenyl substitutions. nih.gov
Triazine-based analogues ENT Inhibition Inhibit nucleoside transport; activity depends on halogen substitutions. frontiersin.org, polyu.edu.hk

Broader Implications for Medicinal Chemistry and Chemical Biology Research

The extensive research on this compound and its derivatives underscores the importance of this scaffold in modern drug discovery. The piperazine ring is a privileged substructure in medicinal chemistry, known for its ability to modulate the pharmacokinetic and pharmacodynamic properties of drug candidates. mdpi.commdpi.com Its presence in the this compound core provides a versatile anchor for chemical modification, enabling the exploration of a vast chemical space.

The successful development of derivatives with a wide range of biological activities, from CNS-acting agents to anticancer and antimicrobial compounds, demonstrates the scaffold's high degree of "decoratability." This allows medicinal chemists to fine-tune the molecule's properties to interact with diverse biological targets. The convergent synthesis strategies often employed for these compounds, where different fragments can be easily combined, facilitate the rapid generation of compound libraries for high-throughput screening and SAR studies. nih.gov

The findings from various studies on these derivatives contribute valuable knowledge to the broader field of chemical biology. They provide insights into the molecular interactions that govern the activity of drugs at their respective targets. For example, the SAR data from anticonvulsant studies helps to map the binding pocket of voltage-sensitive sodium channels, while findings from nAChR modulators contribute to understanding the allosteric regulation of these important receptors. nih.govnih.gov

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for 2-[4-(Piperazin-1-yl)phenyl]acetamide, and what are critical optimization parameters?

  • Methodology : Synthesis typically involves nucleophilic substitution or coupling reactions. A representative method includes:

Piperazine Functionalization : Reacting 4-phenylpiperazine with chloroacetyl chloride under inert conditions (e.g., nitrogen atmosphere) in solvents like DMF or THF, catalyzed by triethylamine .

Amidation : Introducing the acetamide group via reaction with ammonium acetate or acetic anhydride.

  • Critical Parameters :
  • Temperature (60–80°C for optimal yield).
  • Solvent polarity (higher polarity improves reaction kinetics).
  • Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which analytical techniques are recommended for structural characterization and purity assessment?

  • Structural Confirmation :

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm piperazine ring protons (δ 2.5–3.5 ppm) and acetamide carbonyl (δ 170–175 ppm) .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]+^+ at m/z 276.37 for related analogs) .
    • Purity Assessment :
  • HPLC with UV detection (C18 column, acetonitrile/water gradient) to achieve ≥95% purity .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Hazard Classification :

  • GHS Category 2 eye irritation (H319) and skin irritation (H315) .
    • Preventive Measures :
  • Use nitrile gloves, safety goggles, and fume hoods.
  • Store in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can computational modeling predict the compound’s pharmacological targets and binding affinity?

  • Methods :

  • Molecular Docking : Use AutoDock Vina to simulate interactions with serotonin receptors (5-HT1A_{1A}/5-HT2A_{2A}), leveraging crystallographic data (PDB IDs: 7E2Z, 6WGT) .
  • QSAR Studies : Develop regression models using descriptors like logP, polar surface area, and H-bond donors to correlate structure with antidepressant activity .
    • Validation : Compare computational predictions with in vitro receptor-binding assays (e.g., radioligand displacement) to refine models .

Q. How should researchers address discrepancies in reported biological activity data (e.g., varying IC50_{50} values)?

  • Root Cause Analysis :

  • Assay Variability : Differences in cell lines (e.g., HEK-293 vs. CHO-K1) or incubation times (24h vs. 48h) may alter results .
  • Compound Stability : Degradation under high humidity or light exposure can reduce potency; confirm stability via LC-MS before assays .
    • Mitigation : Standardize protocols (e.g., OECD Guidelines 425 for toxicity studies) and use internal controls .

Q. What factorial design approaches optimize reaction conditions for scaled synthesis?

  • Design :

  • 23^3 Full Factorial Design : Evaluate factors like temperature (60–80°C), solvent (DMF vs. THF), and catalyst concentration (1–3 mol%) .
  • Response Variables : Yield (%) and purity (HPLC).
    • Outcome :
  • Optimal conditions: 70°C, THF solvent, 2 mol% catalyst (yield: 78%, purity: 97%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.